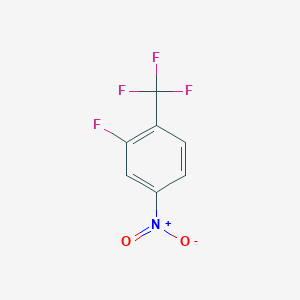

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-fluoro-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKVQPNHGFUXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565792 | |

| Record name | 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69411-67-2 | |

| Record name | 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-nitro-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document includes a summary of its physical characteristics, detailed experimental protocols for property determination, and a visualization of a representative synthetic pathway.

Physical Properties

The physical properties of this compound are critical for its handling, application in synthetic chemistry, and for process optimization. A summary of these properties is presented in the table below.

| Property | Value |

| CAS Number | 69411-67-2[1][2] |

| Molecular Formula | C₇H₃F₄NO₂[1][3] |

| Molecular Weight | 209.10 g/mol [1][3] |

| Physical Form | Liquid[3] |

| Boiling Point | 208.4 °C at 760 mmHg[3] |

| Density | 1.504 g/cm³[3] |

| Flash Point | 79.8 °C[3] |

| Refractive Index | 1.456[3] |

| Purity | ≥97%, ≥98.0%[2][3] |

| Storage | Sealed in dry, room temperature conditions |

Experimental Protocols

Detailed experimental procedures are essential for the verification of physical properties and for the development of new synthetic methodologies. Below are representative protocols for the determination of the boiling point of an organic compound and a general procedure for nitration.

2.1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] This method is a common and reliable way to determine the boiling point of a small sample of a liquid organic compound.[5][6]

Materials:

-

Sample of this compound

-

Thiele tube or similar heating apparatus (e.g., aluminum block)[5]

-

Thermometer

-

Small test tube (fusion tube)[5]

-

Capillary tube, sealed at one end[5]

Procedure:

-

A small amount of the liquid sample is placed into the fusion tube.[5]

-

The capillary tube, with its sealed end facing upwards, is placed into the fusion tube containing the sample.[5][7]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.[5][7]

-

The apparatus is heated slowly and evenly.[5]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the vapor of the sample will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.[5]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[8]

2.2. Synthesis via Nitration of 3-Fluorobenzotrifluoride

A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent. The following is a general protocol for the nitration of a substituted benzene ring, which can be adapted for the synthesis of this compound from 3-fluorobenzotrifluoride.

Materials:

-

3-Fluorobenzotrifluoride

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvent for extraction (e.g., dichloromethane)

Procedure:

-

In a flask equipped with a stirrer, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 3-fluorobenzotrifluoride to the cooled sulfuric acid while stirring.

-

Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3-fluorobenzotrifluoride in sulfuric acid, maintaining a low temperature with the ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.

-

The product is then extracted with a suitable organic solvent.

-

The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation or chromatography.

Visualization of Synthetic Pathway

The following diagram illustrates a representative workflow for the synthesis of this compound via the nitration of 3-fluorobenzotrifluoride.

Caption: Synthetic workflow for the nitration of 3-fluorobenzotrifluoride.

References

- 1. This compound | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.69411-67-2 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 3. innospk.com [innospk.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. Video: Boiling Points - Concept [jove.com]

"2-Fluoro-4-nitro-1-(trifluoromethyl)benzene" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document outlines its chemical structure, properties, a plausible synthetic route, and its role as a chemical building block.

Chemical Identity and Structure

This compound is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring.

Chemical Structure:

The structure of this compound is represented by the following SMILES string: C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C(F)(F)F[1].

Physicochemical Properties

Quantitative data for this compound is primarily based on computed properties. Experimental data is not widely available in public literature, though it is often held by chemical suppliers.

Table 1: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 209.10 g/mol |

| Exact Mass | 209.00999099 Da |

| Topological Polar Surface Area | 45.8 Ų |

| Heavy Atom Count | 14 |

| Complexity | 225 |

| XLogP3-AA | 2.7 |

Table 2: General and Supplier-Provided Properties

| Property | Value | Reference(s) |

| Physical Form | Colourless to Pale Yellow Liquid | [2] |

| Purity | ≥98% | [2] |

| Storage Conditions | Sealed in dry, room temperature | [3] |

Note on Isomers: It is critical to distinguish this compound (CAS 69411-67-2) from its isomer, 4-fluoro-2-nitro-1-(trifluoromethyl)benzene (CAS 182289-81-2). The physical properties of these isomers, such as boiling point (208.4°C at 760 mmHg for the 4-fluoro-2-nitro isomer), can differ significantly.[4]

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Nitration of 2-Fluoro-1-(trifluoromethyl)benzene

Objective: To synthesize this compound.

Materials:

-

2-Fluoro-1-(trifluoromethyl)benzene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10°C.

-

Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluoro-1-(trifluoromethyl)benzene.

-

Nitration Reaction: Cool the flask containing the starting material to 0-5°C using an ice bath. Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Role in Chemical Synthesis and Logical Workflow

This compound is a valuable intermediate in organic synthesis. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. The nitro group can be reduced to an amine, which is a common step in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can also participate in nucleophilic aromatic substitution reactions.

The synthesis of this compound itself represents a key workflow.

Caption: A logical workflow for the synthesis of the title compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Respiratory protection may be required.

References

- 1. This compound | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-4-nitrobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 3. 69411-67-2|this compound|BLD Pharm [bldpharm.com]

- 4. innospk.com [innospk.com]

- 5. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide on the Spectroscopic Data of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS No. 69411-67-2). Due to the limited availability of published experimental spectra for this specific molecule in public databases, this document focuses on predicted spectroscopic characteristics based on the analysis of its functional groups and data from structurally similar compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂ and a molecular weight of 209.10 g/mol .[1] Its structure contains a benzene ring substituted with a fluorine atom, a nitro group, and a trifluoromethyl group, leading to a unique electronic environment that influences its spectroscopic properties.

Diagram of the Chemical Structure of this compound

A 2D representation of the molecular structure.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.2 | dd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |

| H-5 | 7.6 - 8.0 | d | ³J(H-H) ≈ 8-9 |

| H-6 | 7.4 - 7.8 | d | ³J(H-H) ≈ 8-9 |

Table 2: Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-1 | 120 - 130 | q |

| C-2 | 155 - 165 | d |

| C-3 | 115 - 125 | d |

| C-4 | 145 - 155 | s |

| C-5 | 125 - 135 | s |

| C-6 | 110 - 120 | d |

| -CF₃ | 120 - 130 | q |

Table 3: Expected ¹⁹F NMR Data

| Fluorine | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |

| Ar-F | -100 to -120 | m |

| -CF₃ | -60 to -70 | s |

Table 4: Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium to Weak |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F | 1100 - 1300 | Strong |

| N-O (nitro) | 1500 - 1570 (asymmetric), 1330 - 1370 (symmetric) | Strong |

| C-CF₃ | 1100 - 1200 | Strong |

Table 5: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 209 | Molecular Ion |

| [M-NO₂]⁺ | 163 | Loss of nitro group |

| [M-CF₃]⁺ | 140 | Loss of trifluoromethyl group |

| [C₆H₃F]⁺ | 94 | Fragment of the aromatic ring |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H, ¹³C, and ¹⁹F NMR Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Protocol:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

3. ¹³C NMR Spectroscopy Protocol:

-

Acquire the spectrum on the same instrument.

-

Obtain a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans depending on sample concentration.

4. ¹⁹F NMR Spectroscopy Protocol:

-

Acquire the spectrum on a spectrometer equipped with a fluorine-capable probe.

-

Obtain a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: wide spectral width (e.g., 200 ppm) centered around -80 ppm (a common region for aromatic and trifluoromethyl fluorine), acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 64-128 scans.[2]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3]

-

Acquire a background spectrum of the clean, empty ATR crystal.[4]

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[5][6]

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Diagram of a Generalized Spectroscopic Analysis Workflow

A flowchart illustrating the general steps for spectroscopic analysis.

References

- 1. This compound | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. agilent.com [agilent.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the aromatic compound 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from structurally analogous compounds and established principles of spectroscopy to predict its spectral properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on the analysis of similar compounds, including 1-nitro-2-(trifluoromethyl)benzene and 1-nitro-4-(trifluoromethyl)benzene, and general principles of NMR spectroscopy.

¹H NMR Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.3 - 8.5 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-5 | 8.1 - 8.3 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |

| H-6 | 7.8 - 8.0 | t | J(H-H) ≈ 8-9 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) in a deuterated chloroform (CDCl₃) solvent. The electron-withdrawing effects of the nitro and trifluoromethyl groups, along with the fluorine atom, are expected to shift the proton signals downfield.

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 | 125 - 130 | q | ¹J(C-F) ≈ 270-280 |

| C-2 | 158 - 162 | d | ¹J(C-F) ≈ 250-260 |

| C-3 | 120 - 125 | d | ³J(C-F) ≈ 5-10 |

| C-4 | 148 - 152 | s | - |

| C-5 | 128 - 132 | d | ⁴J(C-F) ≈ 3-5 |

| C-6 | 135 - 140 | d | ³J(C-F) ≈ 3-5 |

| CF₃ | 120 - 124 | q | ¹J(C-F) ≈ 270-280 |

Note: The chemical shifts are referenced to TMS in CDCl₃. The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant, and the trifluoromethyl carbon will appear as a quartet.

¹⁹F NMR Data (Predicted)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -110 to -120 | m |

| CF₃ | -60 to -65 | s |

Note: The chemical shifts are referenced to an external standard such as CFCl₃. The aromatic fluorine will likely show complex multiplicity due to coupling with the aromatic protons. The trifluoromethyl group is expected to appear as a singlet in a proton-decoupled spectrum.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of its functional groups.

Predicted Fragmentation Pattern

| m/z | Ion | Description |

| 209 | [C₇H₃F₄NO₂]⁺ | Molecular Ion (M⁺) |

| 190 | [C₇H₃F₃NO]⁺ | Loss of F |

| 179 | [C₇H₃F₄O]⁺ | Loss of NO |

| 163 | [C₇H₃F₄N]⁺ | Loss of O₂ |

| 140 | [C₆H₃F₄]⁺ | Loss of NO₂ and subsequent rearrangement |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluorotoluene can be used.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Instrument Parameters (¹⁹F NMR):

-

Spectrometer: 376 MHz or higher.

-

Pulse Program: Standard single-pulse experiment with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 64-256.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal or external standard.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

Ionization Method: Electron Ionization (EI) is a common method for volatile aromatic compounds and is expected to produce a clear fragmentation pattern.

-

-

Instrument Parameters (EI-MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-300.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to elucidate the structure of the fragment ions.

-

Compare the observed spectrum with theoretical isotopic patterns.

-

Visualizations

Analytical Workflow

Caption: Analytical workflow for NMR and MS analysis.

Predicted Mass Spectrometry Fragmentation Pathway

An In-depth Technical Guide on the Synthesis and Characterization of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting all quantitative data in a clear and accessible format.

Synthesis

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 3-fluoro-1-(trifluoromethyl)benzene. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. Due to steric hindrance from the adjacent trifluoromethyl group, the nitration predominantly occurs at the para position to the fluorine atom, yielding the desired this compound.

Experimental Protocol: Nitration of 3-Fluoro-1-(trifluoromethyl)benzene

A detailed experimental procedure for the nitration of a similar compound, 2-bromo-5-fluorobenzotrifluoride, is available and can be adapted for the synthesis of the target molecule.[1] A general procedure for the nitration of alkyl-substituted benzotrifluoride compounds involves the use of nitric acid at low temperatures.[2]

Materials:

-

3-Fluoro-1-(trifluoromethyl)benzene

-

Fuming nitric acid (98%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Deionized water

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid to the sulfuric acid with constant stirring to prepare the nitrating mixture.

-

Once the nitrating mixture is prepared and cooled, add 3-fluoro-1-(trifluoromethyl)benzene dropwise to the mixture while maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₄NO₂ | [3][4] |

| Molecular Weight | 209.10 g/mol | [3] |

| CAS Number | 69411-67-2 | [4] |

| Appearance | Liquid | [4] |

| Purity | 97% | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide definitive structural information.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electron-donating effect of the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons and the carbon of the trifluoromethyl group.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial technique for fluorinated compounds. It is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group.

-

C-F stretching: Stretching vibrations of the aromatic C-F bond and the C-F bonds of the trifluoromethyl group.

-

C=C stretching: Aromatic ring vibrations.

-

C-H stretching: Aromatic C-H bond vibrations.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (209.10 g/mol ). The fragmentation pattern would be indicative of the loss of functional groups such as NO₂ and CF₃.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization Logic

The following diagram outlines the logical relationship between the different characterization methods used to confirm the structure and purity of the final product.

Caption: Logic diagram for the characterization of the synthesized product.

References

- 1. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 3. This compound | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 69411-67-2 [sigmaaldrich.com]

- 5. This compound, CasNo.69411-67-2 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

An In-depth Technical Guide to 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS: 69411-67-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂.[1][2][3][4][5] The presence of a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring imparts unique reactivity and makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₄NO₂ | [1][2][3][4][5] |

| Molecular Weight | 209.10 g/mol | [1][2][4] |

| CAS Number | 69411-67-2 | [1][2][3][4][5] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Fluoro-4-nitrobenzotrifluoride | [1][2] |

| Physical Form | Liquid | [4] |

| Color | Colourless to Pale Yellow | |

| Density | 1.504 g/cm³ | [4] |

| Boiling Point | 224.7 °C at 760 mmHg | [4] |

| Flash Point | 89.727 °C | [4] |

| Purity | Typically ≥97-98% | [5] |

| Solubility | No data available | |

| Storage | Sealed in dry, room temperature |

Table 2: Spectroscopic and Computational Data

| Identifier | Value | Source(s) |

| InChI | 1S/C7H3F4NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | [1][2][3] |

| InChIKey | XYKVQPNHGFUXBS-UHFFFAOYSA-N | [1][2][3] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C(F)(F)F | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C(F)(F)F | [1][2] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from established methods for the synthesis of similar fluorinated nitroaromatic compounds. A common approach involves the nitration of a suitable fluorinated precursor.

Proposed Synthesis Workflow:

References

A Comprehensive Technical Overview of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

This guide provides an in-depth analysis of the chemical properties of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a compound of significant interest in various research and development sectors. The following sections detail its fundamental molecular characteristics and provide a logical visualization of its core attributes. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise and clearly presented chemical data.

Core Molecular Data

The fundamental properties of this compound are its molecular formula and molecular weight, which are crucial for stoichiometric calculations, analytical characterization, and experimental design. These key quantitative data points are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C7H3F4NO2[1][2] |

| Molecular Weight | 209.10 g/mol [1] |

Experimental Protocols

While this document does not detail specific experimental protocols, the determination of the molecular weight and formula for compounds like this compound typically involves a combination of mass spectrometry and elemental analysis.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the precise mass-to-charge ratio of the molecular ion. This experimental value is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements to confirm the molecular formula.

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The results are used to derive the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the chemical compound, its IUPAC name, and its fundamental molecular properties. This visualization provides a clear logical flow from the compound's identity to its quantitative chemical data.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS Number: 69411-67-2), a key intermediate in various synthetic pathways. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, necessary protective measures, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

| Hazard Classification | Category | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | Warning | |

| Acute Toxicity, Dermal | Category 4 | ||

| Acute Toxicity, Inhalation | Category 4 | ||

| Skin Corrosion/Irritation | Category 2 | ||

| Serious Eye Damage/Eye Irritation | Category 2A | ||

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) |

Table 1: GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[1] |

| H312 | Harmful in contact with skin.[1] |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H332 | Harmful if inhaled.[1] |

| H335 | May cause respiratory irritation. |

Table 2: Hazard Statements

Physical and Chemical Properties

While specific experimental data for this compound is limited, the properties of structurally similar compounds provide valuable insights.

| Property | Value | Source (Similar Compounds) |

| Molecular Formula | C₇H₃F₄NO₂ | PubChem |

| Molecular Weight | 209.10 g/mol | PubChem[1] |

| Physical State | Liquid | Inferred from similar compounds |

| Boiling Point | ~205-208.4 °C | Inferred from 1-Fluoro-4-nitrobenzene and 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene |

| Melting Point | ~21-27 °C | Inferred from 1-Fluoro-4-nitrobenzene |

| Density | ~1.33-1.504 g/cm³ | Inferred from 1-Fluoro-4-nitrobenzene and 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene |

| Flash Point | ~80-93 °C | Inferred from 1-Fluoro-4-nitrobenzene and 2,3,4-Trifluoronitrobenzene |

Table 3: Physical and Chemical Properties

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risks.

| Aspect | Protocol |

| Handling | - Work in a well-ventilated area, preferably under a chemical fume hood.[2][3] - Avoid contact with skin, eyes, and clothing.[2] - Do not breathe dust, fume, gas, mist, vapors, or spray.[2] - Use non-sparking tools and take precautionary measures against static discharge. - Wash hands thoroughly after handling.[2] |

| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] - Keep away from heat, sparks, and open flames. - Store separately from incompatible materials such as strong oxidizing agents and strong bases. |

Table 4: Handling and Storage Procedures

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | - Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). - A face shield may be necessary for splash hazards. |

| Skin Protection | - Wear impervious, flame-retardant protective clothing. - Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |

| Respiratory Protection | - If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter for organic vapors and particulates (Type ABEK). |

Table 5: Personal Protective Equipment (PPE) Requirements

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | - Move the victim to fresh air.[3] - If breathing is difficult, give oxygen.[3] - If not breathing, give artificial respiration.[3] - Seek immediate medical attention. |

| Skin Contact | - Immediately remove all contaminated clothing. - Wash the affected area with plenty of soap and water.[3] - Seek medical attention if irritation persists. |

| Eye Contact | - Rinse cautiously with water for at least 15 minutes.[3] - Remove contact lenses, if present and easy to do. Continue rinsing.[3] - Seek immediate medical attention. |

| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water.[3] - Never give anything by mouth to an unconscious person.[3] - Call a poison control center or doctor immediately.[3] |

Table 6: First Aid Measures

Firefighting and Accidental Release Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | - Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][3] |

| Unsuitable Extinguishing Media | - Do not use a heavy water stream.[2] |

| Specific Hazards | - Toxic fumes may be released in a fire, including nitrogen oxides, carbon monoxide, and hydrogen fluoride.[2] |

| Firefighting Instructions | - Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] - Fight fire from a safe distance.[2] |

| Accidental Release | - Evacuate personnel to a safe area. - Ensure adequate ventilation. - Wear appropriate personal protective equipment. - Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[2] - Prevent entry into sewers and waterways.[2] |

Table 7: Firefighting and Accidental Release Measures

Toxicological Information

| Test | Species | Value |

| LDLO Oral | Rat | 250 mg/kg |

| LC50 Inhalation | Rat | 2,600 mg/m³ (4 h) |

Table 8: Toxicological Data for 1-Fluoro-4-nitrobenzene

Experimental Workflows and Logical Relationships

To ensure safety, a clear and logical workflow should be followed when working with and responding to incidents involving this compound.

Figure 1: Logical workflow for the safe handling of and emergency response to this compound.

This diagram outlines the necessary steps from initial risk assessment and preparation through to post-experiment cleanup and emergency procedures. Following this structured approach is essential for minimizing risks and ensuring a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is a highly activated aromatic substrate for nucleophilic aromatic substitution (SNAr) reactions. Its utility in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals, stems from the strategic placement of strong electron-withdrawing groups—a nitro group at the para position and a trifluoromethyl group at the ortho position relative to the fluorine atom. These substituents significantly decrease the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. The fluorine atom, a small and highly electronegative halogen, serves as an excellent leaving group in SNAr reactions, further facilitating the substitution.[1][2]

The products of these substitution reactions, substituted 2-amino-5-nitrobenzotrifluorides, 2-aryloxy-5-nitrobenzotrifluorides, and 2-arylthio-5-nitrobenzotrifluorides, are valuable intermediates for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and crop protection agents.[2][3] The trifluoromethyl group, in particular, is a prized substituent in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing nitro and trifluoromethyl groups.[5]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the fluoride ion (F-), a good leaving group in this context, to yield the final substituted product.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound and its close regioisomer, 4-fluoro-2-nitro-1-(trifluoromethyl)benzene, with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene | HPMC in H₂O | Water | Room Temp. | 0.5 | >95 (conversion) | [6] |

| Ammonia | 2-Chloro-5-nitrobenzotrifluoride | Aqueous NH₃ | Ethanol | 120-150 | Not Specified | High | [7] |

Table 2: Reaction with Phenol and Thiol Nucleophiles (General Conditions)

| Nucleophile Type | Base | Solvent | Temperature (°C) | General Observations |

| Phenols | K₂CO₃, NaH, or other suitable base | DMF, DMSO, Acetonitrile | Room Temp. to 100 | Reactions generally proceed in good to excellent yields. |

| Thiols | K₂CO₃, Et₃N, or other suitable base | DMF, DMSO, THF | Room Temp. to 80 | Thiolates are highly effective nucleophiles, leading to high yields. |

Experimental Protocols

Protocol 1: General Procedure for Reaction with Amine Nucleophiles

This protocol is adapted from the reaction of the regioisomeric 4-fluoro-2-nitro-1-(trifluoromethyl)benzene with benzylamine and can be used as a starting point for various primary and secondary amines.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, morpholine) (1.0 - 1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMF).

-

Add the amine (1.0 - 1.2 eq) to the solution.

-

Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 2-amino-5-nitrobenzotrifluoride.

Protocol 2: General Procedure for Reaction with Phenol Nucleophiles

Materials:

-

This compound

-

Phenol (1.0 - 1.2 equivalents)

-

Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 - 1.5 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the phenol (1.0 - 1.2 eq) and the chosen anhydrous solvent (e.g., DMF).

-

If using a base like K₂CO₃ (1.5 eq), add it directly to the mixture. If using NaH (1.1 eq), add it portion-wise at 0 °C and then allow the mixture to stir at room temperature for 30 minutes to form the phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to a temperature between 60-120 °C. The reaction temperature will depend on the acidity of the phenol.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryloxy-5-nitrobenzotrifluoride.

Protocol 3: General Procedure for Reaction with Thiol Nucleophiles

Materials:

-

This compound

-

Thiol (e.g., thiophenol) (1.0 - 1.2 equivalents)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the thiol (1.0 - 1.2 eq), the chosen anhydrous solvent (e.g., DMF), and the base (e.g., K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or gently heat to 50-80 °C if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-arylthio-5-nitrobenzotrifluoride.

Visualizations

References

- 1. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, CAS No. 69411-67-2, is a pivotal building block in contemporary pharmaceutical synthesis.[1][2][3] Its trifluoromethyl group enhances the metabolic stability and lipophilicity of drug candidates, often leading to improved pharmacokinetic profiles.[4] The presence of a nitro group strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom serves as an excellent leaving group.[5][6] This unique combination of functional groups makes it a versatile reagent for the construction of complex pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and other targeted therapies.[7][8][9]

These application notes provide detailed protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, focusing on nucleophilic aromatic substitution reactions with amines and phenols.

Principle of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound in the synthesis of pharmaceutical intermediates is nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethyl group significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The attack preferentially occurs at the carbon atom bearing the fluorine, which is a good leaving group in this activated system. The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for SNAr reactions on activated fluoro-nitro-aromatic systems, providing a comparative overview for experimental planning.

Table 1: Nucleophilic Aromatic Substitution with Amines

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 12-16 | 85-95 | Analogous to[5] |

| Piperidine | Et₃N | THF | 50-70 | 8-12 | 80-90 | Representative |

| Aniline | NaH | DMF | 80-100 | 12-24 | 75-85 | Representative |

| 4-Methylpiperazine | K₂CO₃ | DMSO | 100-120 | 6-10 | 88-96 | Representative |

Table 2: Nucleophilic Aromatic Substitution with Phenols

| Phenol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenol | K₂CO₃ | DMF | 100-120 | 12-18 | 80-90 | Representative |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | Reflux | 10-16 | 85-95 | Representative |

| 3-Chlorophenol | K₂CO₃ | DMSO | 120-140 | 8-12 | 78-88 | Representative |

| 2-Naphthol | NaH | THF | 60-80 | 12-24 | 82-92 | Representative |

Note: The data presented above is compiled from analogous reactions and is intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

This protocol describes a representative procedure for the SNAr reaction of this compound with a secondary amine, using morpholine as an example. The resulting product is a common intermediate in the synthesis of various bioactive molecules.[5][6]

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.

-

Add morpholine (1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine.

Caption: Experimental Workflow for Amine Substitution.

Protocol 2: Synthesis of 1-Nitro-2-phenoxy-4-(trifluoromethyl)benzene

This protocol details a representative SNAr reaction with a phenol to form a diaryl ether linkage, a common structural motif in kinase inhibitors.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve phenol (1.1 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to 110°C and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the product by flash column chromatography on silica gel to yield 1-nitro-2-phenoxy-4-(trifluoromethyl)benzene.

Safety Precautions

-

This compound is a potential irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All reactions should be conducted in a well-ventilated fume hood.

-

Strong bases such as sodium hydride (NaH) are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

References

- 1. This compound, CasNo.69411-67-2 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 2. 69411-67-2 | 2-Fluoro-4-nitrobenzotrifluoride - Capot Chemical [capotchem.com]

- 3. This compound | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]

Application Notes and Protocols: The Role of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene as a key starting material in the synthesis of important agrochemicals. The unique substitution pattern of this aromatic ring, featuring a trifluoromethyl group, a nitro group, and a fluorine atom, makes it a valuable precursor for creating potent and selective herbicides and insecticides.

Application Notes

This compound is a versatile chemical intermediate primarily utilized in the synthesis of agrochemicals where the trifluoromethyl moiety is crucial for bioactivity. The presence of the fluorine atom and the nitro group provides reactive sites for further chemical modifications, such as nucleophilic aromatic substitution and reduction, respectively. These transformations are key to building the complex molecular architectures of modern crop protection agents.

Two prominent examples of agrochemicals that can be synthesized from precursors derived from this compound are the insecticide Fipronil and the herbicide Trifluralin .

-

Fipronil , a broad-spectrum phenylpyrazole insecticide, acts by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and death.[1][2] The synthesis of Fipronil requires the key intermediate 2,6-dichloro-4-(trifluoromethyl)aniline.

-

Trifluralin is a selective, pre-emergence dinitroaniline herbicide that controls many annual grasses and broadleaf weeds by inhibiting mitosis in plant root cells.[2][3][4]

The following sections provide detailed synthetic protocols for these agrochemicals, starting from precursors that can be derived from this compound.

Synthetic Pathways and Experimental Protocols

A plausible synthetic route from this compound to the key intermediate for Fipronil, 2,6-dichloro-4-(trifluoromethyl)aniline, involves a two-step process: reduction of the nitro group to an amine, followed by chlorination of the resulting aniline.

Diagram: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline

Caption: Synthetic route to a key Fipronil precursor.

Protocol 1: Synthesis of 2-Fluoro-4-amino-1-(trifluoromethyl)benzene

This protocol describes the reduction of the nitro group of a substituted nitrobenzene to an aniline derivative.

Materials:

-

4-Chloro-4-nitro-2-(trifluoromethyl)benzene (as a representative substrate)

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve 4-chloro-4-nitro-2-(trifluoromethyl)benzene (4.0 kg) in methanol (40 L).

-

Add 10% Pd/C (0.2 kg) to the solution.

-

Seal the reactor and replace the air with hydrogen gas (perform this step twice).

-

Pressurize the reactor with hydrogen and stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]

-

Once the reaction is complete, carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent like isopropanol to yield 4-chloro-3-(trifluoromethyl)aniline.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-chloro-4-nitro-2-(trifluoromethyl)benzene | [5] |

| Product | 4-chloro-3-(trifluoromethyl)aniline | [5] |

| Solvent | Methanol | [5] |

| Catalyst | 10% Pd/C | [5] |

| Reaction Time | 8 hours | [5] |

| Temperature | Room Temperature | [5] |

Protocol 2: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline

This protocol details the chlorination of a trifluoromethyl-substituted aniline.

Materials:

-

2-chloro-4-(trifluoromethyl)aniline

-

Chlorobenzene

-

Sulfuryl chloride (SO₂Cl₂)

Equipment:

-

Reaction flask with a stirrer and condenser

-

Addition funnel

-

Heating mantle

Procedure:

-

In a reaction flask, prepare a mixture of 2-chloro-4-(trifluoromethyl)aniline (276 g) and chlorobenzene (500 ml).[6]

-

Heat the mixture to 55-60°C with stirring.

-

Slowly add sulfuryl chloride (135 g) to the reaction mixture over a period of 4 hours, maintaining the temperature.[6]

-

After the addition is complete, continue stirring at the same temperature for an additional 2 hours.

-

Monitor the reaction by Gas Chromatography (GC) to ensure completion. If necessary, add a small additional amount of sulfuryl chloride.[6]

-

Upon completion, the reaction mixture can be worked up and the product purified by fractionation to yield 2,6-dichloro-4-(trifluoromethyl)aniline.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-chloro-4-(trifluoromethyl)aniline | [6] |

| Product | 2,6-dichloro-4-(trifluoromethyl)aniline | [6] |

| Reagent | Sulfuryl chloride | [6] |

| Solvent | Chlorobenzene | [6] |

| Temperature | 55-60°C | [6] |

| Yield | 94% | [6] |

Protocol 3: Synthesis of Fipronil

This protocol describes the synthesis of Fipronil from 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole.

Materials:

-

5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole

-

Trichloroacetic acid

-

Chlorobenzene

-

Boric acid

-

Aqueous hydrogen peroxide (H₂O₂, 50%)

-

Ethyl acetate

Equipment:

-

Reaction flask with a stirrer and cooling bath

-

Addition funnel

-

Filtration apparatus

-

Purification setup (e.g., for recrystallization)

Procedure:

-

In a reaction flask, prepare a mixture of trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g).[7]

-

Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole (421 g) to the mixture and cool the contents to 15-20°C.[7]

-

Slowly add aqueous hydrogen peroxide (68 g, 50%) to the reaction mixture while maintaining the temperature.[7]

-

Stir the reaction mass for 20 hours.[7]

-

After the reaction is complete, the mixture is worked up to isolate the crude Fipronil.

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and chlorobenzene to obtain Fipronil with a purity of >97%.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole | [7] |

| Product | Fipronil | [7] |

| Oxidizing Agent | Hydrogen Peroxide (50%) | [7] |

| Solvent | Trichloroacetic acid / Chlorobenzene | [7] |

| Temperature | 15-20°C | [7] |

| Purity (after purification) | >97% | [7] |

| Yield (after purification) | 80-85% | [8] |

Protocol 4: Synthesis of Trifluralin

This protocol outlines the commercial synthesis of Trifluralin starting from 4-chlorobenzotrifluoride.

Materials:

-

4-chlorobenzotrifluoride

-

Nitric acid

-

Sulfuric acid (oleum)

-

Di-n-propylamine

Equipment:

-

Nitration reactor

-

Amination reactor

-

Separation and purification equipment

Procedure:

-

Nitration: 4-chlorobenzotrifluoride is nitrated in two stages using a mixture of nitric acid and oleum to produce 4-chloro-3,5-dinitrobenzotrifluoride.[9][10]

-

Amination: The resulting 4-chloro-3,5-dinitrobenzotrifluoride is then reacted with di-n-propylamine to yield Trifluralin.[9][11]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-chlorobenzotrifluoride | [9] |

| Product | Trifluralin | [9] |

| Nitrating Agent | Nitric acid / Oleum | [9] |

| Aminating Agent | Di-n-propylamine | [9] |

| Overall Yield | ~96% | [11] |

Signaling Pathways and Mode of Action

Fipronil: GABA-Gated Chloride Channel Antagonism

Fipronil exerts its insecticidal effect by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[12] GABA is the primary inhibitory neurotransmitter in insects.[13] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil blocks this channel, preventing the influx of chloride ions. This leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[14][15][16]

References

- 1. Trifluralin - Wikipedia [en.wikipedia.org]

- 2. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 6. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 7. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Gene Group: GABA-GATED CHLORIDE CHANNEL SUBUNITS [flybase.org]

- 14. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is a highly activated aromatic compound poised for the synthesis of a diverse array of heterocyclic structures. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a trifluoromethyl group, imparts distinct reactivity and makes it a valuable precursor in medicinal chemistry and materials science.[1] The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the fluoride ion.[2] This reactivity is crucial for the construction of complex molecular scaffolds.

The incorporation of fluorine and trifluoromethyl groups into heterocyclic compounds is a widely recognized strategy in drug discovery.[2][3] These moieties can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This document provides detailed protocols and workflows for the synthesis of key heterocyclic scaffolds, such as benzimidazoles and quinoxalines, using this compound as a key starting material. The protocols are based on established methodologies for structurally related compounds and are adapted for this specific precursor.

General Reaction Pathway

The primary route for the functionalization of this compound is through nucleophilic aromatic substitution (SNAr). The general mechanism involves the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro and trifluoromethyl groups. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

Caption: Generalized mechanism for the SNAr reaction.

Synthesis of Benzimidazole Precursors

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The synthesis of substituted benzimidazoles often begins with an ortho-phenylenediamine derivative. This compound can be readily converted to the necessary precursors for benzimidazole synthesis.

A common strategy involves a two-step process: first, a nucleophilic aromatic substitution with an amine, followed by the reduction of the nitro group to generate the ortho-diamine.

Caption: Workflow for the synthesis of ortho-phenylenediamine precursors.

Experimental Protocol: Synthesis of N-Aryl-4-nitro-3-(trifluoromethyl)aniline (Analogous Protocol)

This protocol is adapted from established procedures for similar substrates and provides a general method for the SNAr reaction with an amine.

Materials:

-

This compound

-

Aryl amine (e.g., aniline) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and dissolve in DMF.

-

Add the aryl amine (1.1 eq) to the solution.

-

Add potassium carbonate (2.0 eq) to the reaction mixture.

-

Stir the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-